molecular formula C13H10BrN3O6S B12514559 N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide CAS No. 820961-11-3

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B12514559
CAS No.: 820961-11-3
M. Wt: 416.21 g/mol
InChI Key: QBEJRQLOFPPQNT-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-bromo-4-nitroaniline, followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonamide group, in particular, distinguishes it from other similar compounds, providing unique biological and chemical properties.

Properties

CAS No.

820961-11-3

Molecular Formula

C13H10BrN3O6S

Molecular Weight

416.21 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10BrN3O6S/c1-15(11-7-6-9(16(18)19)8-10(11)14)24(22,23)13-5-3-2-4-12(13)17(20)21/h2-8H,1H3

InChI Key

QBEJRQLOFPPQNT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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